(3-Methylenecyclobutyl)methoxymethylbenzene
Description
Properties
IUPAC Name |
(3-methylidenecyclobutyl)methoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-11-7-13(8-11)10-14-9-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAUXIDOHJGVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene typically involves the reaction of cyclobutylmethanol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methylenecyclobutyl)methoxymethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methylenecyclobutyl group to a cyclobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), various nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclobutyl derivatives
Substitution: Benzyl-substituted derivatives
Scientific Research Applications
(3-Methylenecyclobutyl)methoxymethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential. It is being explored for its effects on certain diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylenecyclobutyl)methoxymethylbenzene involves its interaction with specific molecular targets. The methylenecyclobutyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares “(3-Methylenecyclobutyl)methoxymethylbenzene” with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.
Structural and Functional Analogues
Thermodynamic and Physical Properties
Methoxymethylbenzene Isomers (o-MMB, m-MMB) :
Thermal Stability :
- The strained cyclobutyl ring in the target compound may lower thermal stability compared to 1,3-dimethyl-5-((3-methylenecyclobutyl)methoxy)benzene derivatives, which lack such strain .
Biological Activity
(3-Methylenecyclobutyl)methoxymethylbenzene, with the molecular formula C13H16O and a molecular weight of 188.27 g/mol, is an organic compound that has attracted interest due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological implications of this compound, drawing from diverse scientific literature.
The synthesis of this compound typically involves the reaction of cyclobutylmethanol with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification using techniques such as column chromatography.
Table 1: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Reaction | Cyclobutylmethanol + Benzyl chloride | Anhydrous, Base (NaH/K2CO3) |
| Purification | Column Chromatography | Standard Techniques |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methylenecyclobutyl group can undergo ring-opening reactions, forming reactive intermediates that interact with biological macromolecules, potentially modulating various biochemical pathways. This interaction may lead to therapeutic effects in certain diseases.
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which could be beneficial in mitigating oxidative stress-related diseases.
- Antimicrobial Properties : In vitro studies indicate potential antimicrobial effects against various bacterial strains.
- Cytotoxicity : Research has demonstrated that this compound may induce cytotoxic effects in cancer cell lines, suggesting its possible use in cancer therapy.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antioxidant | Scavenges free radicals |
| Antimicrobial | Effective against certain bacteria |
| Cytotoxicity | Induces cell death in cancer cells |
Case Studies and Research Findings
Research has highlighted various applications and implications of this compound:
- Cancer Research : A study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines, prompting further investigation into its mechanisms and potential as a chemotherapeutic agent.
- Antioxidant Studies : Another research effort focused on the antioxidant properties of this compound, revealing its ability to reduce oxidative stress markers in cellular models.
- Microbial Inhibition : In a comparative study, this compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing (3-Methylenecyclobutyl)methoxymethylbenzene in a laboratory setting?
- Methodological Answer : Synthesis requires careful optimization of reaction conditions, including temperature control (e.g., 80–100°C for cyclobutane ring formation), choice of catalysts (e.g., palladium for cross-coupling reactions), and protecting groups for the methoxymethyl moiety to prevent undesired side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended, followed by validation using NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry. Intermediate stability should be monitored using TLC at each step .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against known standards.
- UV-Vis Spectroscopy : Analyze λmax to confirm conjugation patterns in the aromatic and methylenecyclobutyl groups.
- NMR : Assign peaks for methoxymethyl protons (δ 3.2–3.5 ppm) and cyclobutyl methylene protons (δ 5.1–5.3 ppm). Cross-validate with IR spectroscopy for functional groups (e.g., C-O stretch at 1100–1250 cm<sup>-1</sup>) .
Q. What experimental protocols ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 72 hours; analyze degradation products via GC-MS.
- Light Exposure : Use UV lamps (254 nm) to simulate photolytic conditions; monitor changes in UV spectra.
- Humidity Control : Store samples at 75% relative humidity; track hydrolysis using <sup>1</sup>H NMR. Document results in degradation kinetic tables to identify optimal storage conditions (e.g., inert atmosphere, −20°C) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the methylenecyclobutyl group in ring-opening reactions?
- Methodological Answer : Employ isotopic labeling (e.g., <sup>2</sup>H or <sup>13</sup>C) at the methylene position to track bond cleavage pathways. Use DFT calculations (B3LYP/6-31G*) to model transition states and compare with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent NMR studies). Validate mechanisms using trapping agents (e.g., dienes for Diels-Alder intermediates) .
Q. What computational strategies predict the compound’s interactions with biological targets or catalytic surfaces?
- Methodological Answer : Perform molecular docking (AutoDock Vina) with protein targets (e.g., cytochrome P450 enzymes) using the compound’s 3D structure (optimized via Gaussian09). For surface interactions, apply periodic DFT (VASP) to model adsorption on metal oxides (e.g., TiO2). Cross-reference with experimental data from XPS or AFM imaging .
Q. How should researchers address contradictions in spectroscopic data during structural analysis?
- Methodological Answer : Develop a decision tree:
Replicate measurements under identical conditions (e.g., solvent, temperature).
Cross-validate with alternative techniques (e.g., use NOESY for stereochemical conflicts in NMR).
Compare with literature data for analogous compounds (e.g., methoxybenzene derivatives ).
Re-examine synthesis pathways for potential isomers or byproducts via LC-MS/MS .
Q. What advanced experimental designs are suitable for studying degradation pathways in environmental or biological systems?
- Methodological Answer : Design microcosm studies:
- Biotic Systems : Incubate with liver microsomes (CYP450 enzymes) and monitor metabolites via UPLC-QTOF-MS.
- Abiotic Systems : Expose to simulated sunlight (Xe arc lamp) in aqueous solutions; quantify photoproducts using isotope dilution assays.
- Data Integration : Use multivariate analysis (PCA) to correlate degradation rates with environmental variables (pH, O2 levels) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
